Home > Products > Screening Compounds P89838 > Dabigatran impurity D
Dabigatran impurity D - 1416446-43-9

Dabigatran impurity D

Catalog Number: EVT-1478406
CAS Number: 1416446-43-9
Molecular Formula: C32H37N7O5
Molecular Weight: 599.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dabigatran impurity D is a degradation product of Dabigatran etexilate mesylate, a prodrug used to prevent stroke in individuals with atrial fibrillation. [, ] It is classified as a hydrolytic degradation impurity, forming under both acidic and basic conditions. [] While not inherently present in the drug substance, its presence serves as an indicator of potential degradation pathways and is crucial in assessing the stability and shelf-life of Dabigatran etexilate mesylate formulations. [, ] In scientific research, it serves as a reference standard for analytical method development and validation, specifically for quantifying impurities in Dabigatran etexilate mesylate samples. [, ]

Dabigatran Etexilate Mesylate

Compound Description: Dabigatran etexilate mesylate is a prodrug of dabigatran, a direct thrombin inhibitor. It is prescribed to prevent stroke in patients with atrial fibrillation. [, , , , , ]

Relevance: Dabigatran etexilate mesylate is the prodrug of the target compound, Dabigatran impurity D. It is metabolized in the body to produce dabigatran, which is the active compound. [] Understanding the metabolism and breakdown products of dabigatran etexilate mesylate is crucial for identifying and characterizing impurities like Dabigatran impurity D.

Hexyl Chloroformate

Compound Description: Hexyl chloroformate is a genotoxic impurity that can be present in dabigatran etexilate mesylate drug substance. [] Genotoxic impurities are those that have the potential to damage DNA and potentially cause mutations, which can lead to cancer.

Relevance: Hexyl chloroformate is a potential impurity found in the synthesis process of the target compound, Dabigatran impurity D. [] Its presence highlights the importance of monitoring and controlling impurities during drug manufacturing.

Hexyl Benzylcarbamate

Compound Description: Hexyl benzylcarbamate (HBC) is a complex compound formed by derivatizing hexyl chloroformate (HCF) with benzylamine. This derivatization is part of an analytical method to quantify HCF in dabigatran etexilate mesylate. []

Relevance: Hexyl benzylcarbamate is produced from the reaction between Hexyl chloroformate and benzylamine. [] As Hexyl chloroformate is a potential impurity in the synthesis of the target compound, Dabigatran impurity D, Hexyl benzylcarbamate provides a way to indirectly detect and measure the presence of this genotoxic impurity.

Lepirudin

Compound Description: Lepirudin is a direct thrombin inhibitor (DTI) that, like dabigatran, is used as an anticoagulant. [] It is a recombinant hirudin variant derived from the saliva of the medicinal leech, Hirudo medicinalis.

Relevance: Lepirudin, similar to the target compound, Dabigatran impurity D, belongs to the direct thrombin inhibitor (DTI) class of drugs. [] Comparing their effects on platelet aggregation and coagulation pathways can provide insights into the potential mechanisms of action and side effects of Dabigatran impurity D.

Idarucizumab

Compound Description: Idarucizumab is a humanized monoclonal antibody fragment (Fab) specifically designed to reverse the anticoagulant effects of dabigatran. [, , , ] It is used in cases of uncontrolled bleeding or when urgent surgery or intervention is required in patients taking dabigatran.

Relevance: Idarucizumab is a specific antidote designed to neutralize the activity of the target compound, Dabigatran impurity D, which is a direct thrombin inhibitor. [, , , ] It works by binding to dabigatran with high affinity, preventing it from inhibiting thrombin. This highlights the importance of having reversal agents for anticoagulants, especially in emergency situations.

Warfarin

Compound Description: Warfarin is a commonly prescribed anticoagulant that belongs to the vitamin K antagonist class. [, , , , , , ] It works by inhibiting the synthesis of vitamin K-dependent clotting factors in the liver.

Relevance: Warfarin is another commonly used anticoagulant, often studied in comparison to Dabigatran and related compounds like the target compound, Dabigatran impurity D. [, , , , , , ] Comparisons are made in terms of efficacy, safety, bleeding risks, and interactions with other drugs. This comparative data is valuable for understanding the benefits and drawbacks of different anticoagulation strategies.

(Z)-3-(2-((4-(N’-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido) propanoicacid

Compound Description: This compound, referred to as DP-1, is a known degradation product of dabigatran etexilate mesylate. [] It is formed under both acidic and basic hydrolytic conditions.

Relevance: This compound, (Z)-3-(2-((4-(N’-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido) propanoicacid, represents a known degradation product of Dabigatran etexilate mesylate. [] Identifying and understanding the formation of such degradation products is crucial for assessing the stability and shelf-life of the drug substance.

2-((4-carbamimidoylphenyl amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid

Compound Description: This compound, referred to as DP-2, is a newly identified degradation product of dabigatran etexilate mesylate. [] It is formed specifically under acidic hydrolytic conditions.

Relevance: This compound, 2-((4-carbamimidoylphenyl amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid, represents a novel degradation product of Dabigatran etexilate mesylate, specifically observed under acidic conditions. [] Its discovery adds to the understanding of the drug's stability profile and potential degradation pathways.

(Z)-2-((4-(N’-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid

Compound Description: This compound, referred to as DP-3, is a newly identified degradation product of dabigatran etexilate mesylate. [] It is formed under both acidic and basic hydrolytic conditions.

Relevance: This compound, (Z)-2-((4-(N’-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid, is another novel degradation product of Dabigatran etexilate mesylate, emerging under both acidic and basic conditions. [] This finding underscores the importance of comprehensive stability testing under various conditions to fully characterize the degradation profile of the drug.

Rivaroxaban

Compound Description: Rivaroxaban is a direct factor Xa inhibitor, another type of oral anticoagulant. [] It is used for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.

Relevance: Rivaroxaban, while not a direct structural relative of the target compound Dabigatran impurity D, falls under the broader category of novel oral anticoagulants (NOACs) that also includes dabigatran. [] Research often involves comparing these NOACs to assess their efficacy, safety, and bleeding risks in various clinical settings.

Low-Molecular-Weight Heparin (LMWH)

Compound Description: Low-Molecular-Weight Heparin (LMWH) is an injectable anticoagulant. [, ] It is often used as a bridging therapy when transitioning patients between warfarin and other anticoagulants or in situations where rapid anticoagulation is necessary.

Relevance: Low-Molecular-Weight Heparin (LMWH) is sometimes used as an alternative anticoagulant to Dabigatran. [, ] Understanding how its use compares to Dabigatran and potentially to related compounds like the target compound, Dabigatran impurity D, can be beneficial in clinical decision-making for patients requiring anticoagulation.

Source and Classification

Dabigatran etexilate is derived from dabigatran, a direct thrombin inhibitor. The impurities, including impurity D, can originate from various stages of synthesis, particularly when specific reagents or conditions are employed. Impurity D has been classified as a process-related impurity, often formed due to the presence of solvents like methanol during synthesis . It is crucial to monitor and control these impurities to meet regulatory standards for pharmaceutical products.

Synthesis Analysis

Methods and Technical Details

The synthesis of dabigatran etexilate typically involves several steps, including acylation reactions using n-hexyl chloroformate as a key reagent. In the case of impurity D, it is formed when methanol is present during the reaction process. The synthesis can be optimized through various methods such as design of experiments (DoE) to identify critical process parameters that minimize impurity formation .

A detailed synthetic pathway includes:

  1. Acylation: The reaction begins with the acylation of 2-(4-cyanophenyl amino) acetic acid using n-hexyl chloroformate.
  2. Purification: The product undergoes purification processes such as chromatography to isolate dabigatran etexilate from impurities.
  3. Characterization: Analytical techniques like high-performance liquid chromatography (HPLC) are employed to assess purity levels and identify impurities.
Molecular Structure Analysis

Structure and Data

Dabigatran impurity D can be structurally characterized through various spectroscopic methods. Although specific structural data for impurity D is limited in available literature, it is generally represented as a derivative of the main dabigatran structure with additional functional groups resulting from synthetic side reactions.

The molecular formula for dabigatran etexilate is C19H21N7O5SC_{19}H_{21}N_{7}O_{5}S, while impurity D's structure may include variations that reflect its formation conditions .

Chemical Reactions Analysis

Reactions and Technical Details

The formation of dabigatran impurity D typically involves side reactions during the synthetic process. For instance, when methanol is present, it can react with other intermediates leading to unwanted byproducts. The control of reaction conditions—such as temperature, solvent choice, and reagent purity—is critical in minimizing the formation of this impurity.

Key reactions involved in its formation include:

  • Nucleophilic Substitution: Methanol may act as a nucleophile in certain steps, leading to side products.
  • Hydrolysis: Conditions that favor hydrolysis can also contribute to the generation of impurities.
Mechanism of Action

Process and Data

Dabigatran acts as a direct thrombin inhibitor by binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin—a crucial step in blood coagulation. While impurity D does not have a defined mechanism of action as it does not exert therapeutic effects like dabigatran itself, understanding its presence is vital for ensuring that it does not interfere with the drug's efficacy or safety profile.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Varies depending on functional groups present.
  • Melting Point: Typically lower than that of the parent compound due to structural differences.
  • Stability: May be less stable than dabigatran etexilate under certain conditions.

Chemical properties would include reactivity patterns that could lead to further degradation or interaction with other components in a formulation .

Applications

Scientific Uses

Dabigatran impurity D serves primarily as a reference standard for quality control purposes in pharmaceutical manufacturing. It is essential for:

  • Purity Testing: Used in chromatographic methods to assess the purity of dabigatran etexilate formulations.
  • Regulatory Compliance: Ensures that products meet safety standards set by health authorities.
  • Research: Provides insights into synthetic pathways and helps improve manufacturing processes by identifying potential sources of contamination.
Introduction to Dabigatran Impurity D in Pharmaceutical Research

Role of Impurity Profiling in Anticoagulant Drug Development

Impurity profiling constitutes a systematic approach to identifying and quantifying unwanted chemical entities in active pharmaceutical ingredients (APIs), with particular significance for anticoagulants due to their narrow therapeutic windows. For dabigatran etexilate, a drug with considerable hepatic metabolism, impurity profiling provides essential data on potential metabolic precursors or degradation pathways that could impact clinical performance. The process encompasses multiple analytical dimensions including identification, structural elucidation, and quantitative determination of organic, inorganic, and residual solvent impurities at trace levels [3].

The analytical complexity in impurity profiling arises from several factors: detection of trace-level compounds (≤0.1%), structural characterization of unknown entities, and differentiation between process-related impurities and degradation products. Advanced techniques like high-resolution mass spectrometry (HRMS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and preparative HPLC have become indispensable for impurity isolation and characterization. These methodologies enable pharmaceutical scientists to establish comprehensive impurity control strategies that cover the entire product lifecycle from development through commercial manufacturing [3] [6].

  • Clinical Trial Integrity: During dabigatran development, impurity standards enabled precise monitoring of impurity profiles across trial phases, ensuring consistent formulations for test subjects and maintaining data integrity crucial for regulatory submissions [3].
  • Stability Assessment: Impurity profiling methodologies established degradation pathways specific to dabigatran formulations, informing packaging requirements and shelf-life determinations under various environmental conditions [10].
  • Process Optimization: Identification of Dabigatran Impurity D facilitated synthetic route refinement, allowing manufacturers to minimize its formation through controlled reaction parameters and purification steps [6].

Structural and Functional Significance of Dabigatran Impurity D

Table 1: Structural Characteristics of Dabigatran Impurity D Variants

DesignationChemical NameMolecular FormulaMolecular WeightCAS NumberPrimary Source
Dabigatran Impurity D (Ester Form)Ethyl 3-[2-[[4-(N-Hexoxycarbonylcarbamimidoyl)-N-nitroso-anilino]methyl]-1-methyl-benzimidazole-5-carbonylamino]propanoateC₃₄H₄₁N₇O₅627.751610758-22-9Process intermediate [1]
Dabigatran Carboxamide3-(2-(((4-Carbamoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic acidC₂₅H₂₄N₆O₄472.52417628-79-4Degradation product [5]
Dabigatran Ester Impurity D2-[[[4-(Aminocarbonyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic acid ethyl esterC₁₉H₂₀N₄O₃352.391422435-40-2Synthetic by-product

Dabigatran Impurity D exists in several structurally distinct forms, primarily categorized as either process-related impurities or degradation products. The ester variant (CAS 1610758-22-9) features an intact ethyl ester group and a hexyloxycarbonyl moiety, indicating its origin as an incomplete reaction product during the esterification steps of dabigatran synthesis. This variant demonstrates structural complexity with multiple functional groups including a benzimidazole core, pyridinyl substituent, and carbamimidoyl linkage. The presence of the nitroso group (-N=O) in certain synonyms suggests potential formation through nitrosation reactions under acidic conditions, representing a critical quality concern due to mutagenic potential [1] [4].

The carboxamide variant (CAS 2417628-79-4) exhibits hydrolytic degradation markers, specifically the conversion of the amidine group to a carboxamide functionality. This transformation typically occurs through nucleophilic attack on the electrophilic carbon of the amidine group, followed by rearrangement. The structural modification significantly impacts molecular properties: the carboxamide variant shows increased hydrophilicity compared to the parent dabigatran molecule, leading to altered chromatographic behavior that facilitates analytical separation. From a functional perspective, this structural modification abolishes thrombin binding affinity as it disrupts the critical ionic interaction between the amidine group and thrombin's S1 specificity pocket [5] [7].

Table 2: Classification of Dabigatran-Related Impurities

Impurity TypeRepresentative ExamplesFormation MechanismControl Strategy
Process-RelatedO-(3-Hexyl)DabigatranEthylEster (CAS 1610758-22-9)Incomplete esterification, alkylation side reactionsOptimization of reaction stoichiometry, temperature control, purification parameters [1]
Degradation ProductsDabigatran Carboxamide (CAS 2417628-79-4)Hydrolytic cleavage of amidine grouppH control, moisture restriction, protective packaging [5] [7]
Interaction ProductsDabigatran Methyl CarbamateExcipient-mediated carbamate formationExcipient compatibility studies, formulation optimization [6]

Regulatory Implications of Nitrosamine and Related Impurities in APIs

The discovery of nitrosamine impurities in various pharmaceuticals has triggered stringent regulatory actions worldwide, particularly concerning mutagenic and carcinogenic compounds. While Dabigatran Impurity D is not inherently a nitrosamine, certain structural variants contain nitroso functional groups (e.g., Ethyl 3-[[2-[[4-(N-Hexoxycarbonylcarbamimidoyl)-N-nitroso-anilino]methyl]-1-methyl-benzimidazole-5-c) that fall under heightened regulatory scrutiny. These structural elements potentially classify some variants as nitrosamine drug substance-related impurities (NDSRIs), subject to strict control limits established in ICH M7 guidelines [1] [9].

The regulatory landscape mandates a comprehensive control strategy encompassing prevention, monitoring, and specification setting for such impurities. For potential NDSRIs like certain Dabigatran Impurity D variants, manufacturers must demonstrate robust scientific justification that levels remain below the threshold of toxicological concern (TTC) of 1.5 μg/day. This requires implementation of analytical control methods with detection capabilities in the parts-per-billion range, typically employing LC-MS/MS techniques with advanced sample preparation to achieve the requisite sensitivity and selectivity [9] [10].

Table 3: Regulatory Framework for Impurity Control in Pharmaceuticals

Regulatory GuidelineScopeRequirements for Impurity DCompliance Strategy
ICH Q3A(R2)Impurities in New Drug SubstancesIdentification threshold: 0.1%HPLC-UV with relative response factors, confirmation by LC-MS [10]
ICH M7Mutagenic ImpuritiesCompound-specific risk assessment, control to TTCAmes testing for mutagenicity, purge factor studies, strict control of nitrosating agents [9]
ICH Q11Development and Manufacture of Drug SubstancesUnderstanding formation mechanisms, establishing control strategyQuality by Design (QbD) approach, design space definition for critical process parameters [10]
USP <1086>Impurities in Drug Substances and ProductsCompendial standards for known impuritiesMethod validation against compendial standards when available [9]

The ICH M7 guideline categorizes impurities into five classes based on mutagenic and carcinogenic potential, with Class 1 (known mutagenic carcinogens) requiring strictest controls. For impurities with structural alerts for mutagenicity—such as aryl-nitroso compounds—manufacturers must conduct comprehensive mutagenicity assessments including Ames testing unless sufficient structure-activity relationship (SAR) data exists. The control strategy must include multiple orthogonal approaches: restricting nitrosating agents (e.g., nitrites) in raw materials, controlling process conditions to prevent nitrosation, and implementing purification steps designed to remove nitroso compounds through specific chemical interactions or physical separations [9] [10].

Regulatory agencies increasingly expect lifecycle management of impurity control strategies. Post-approval changes in manufacturing processes, raw material sources, or synthetic routes require reevaluation of impurity profiles through comparative studies. For example, a change in solvent supplier might introduce trace amines that could react with dabigatran intermediates to form new impurities. Consequently, manufacturers must establish change control protocols that include impurity risk assessments supported by analytical data demonstrating that new processes do not increase levels of specified impurities like Dabigatran Impurity D beyond qualified limits [9] [10].

Properties

CAS Number

1416446-43-9

Product Name

Dabigatran impurity D

IUPAC Name

ethyl 3-[[2-[[4-(N-butoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

Molecular Formula

C32H37N7O5

Molecular Weight

599.7 g/mol

InChI

InChI=1S/C32H37N7O5/c1-4-6-19-44-32(42)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)3)31(41)39(18-16-29(40)43-5-2)27-9-7-8-17-34-27/h7-15,17,20,35H,4-6,16,18-19,21H2,1-3H3,(H2,33,37,42)

InChI Key

WJPQOZUUJHIDCH-UHFFFAOYSA-N

Synonyms

O-Butyl Dabigatran Ethyl Ester; N-[[2-[[[4-[[(Butoxycarbonyl)amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinylβ-alanine Ethyl Ester

Canonical SMILES

CCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.